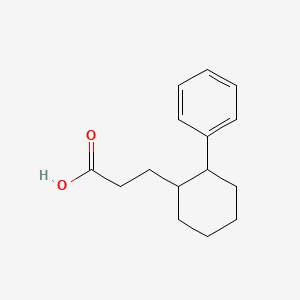

Cyclohexanepropanoic acid, 2-phenyl-

Description

Contextualization within Substituted Carboxylic Acids

Carboxylic acids are a class of organic compounds defined by the presence of a carboxyl functional group (-COOH). When other functional groups or moieties are attached to the carbon backbone of a carboxylic acid, they are referred to as substituted carboxylic acids. The nature and position of these substituents profoundly influence the molecule's physical and chemical properties, including its acidity, polarity, and reactivity.

Cyclohexanepropanoic acid, 2-phenyl- is a prime example of a multi-substituted carboxylic acid. Its properties are determined by the interplay of its three main components:

The Carboxyl Group (-COOH): This functional group imparts acidity to the molecule and is a site for numerous chemical reactions, such as esterification and amide formation.

The Cyclohexane (B81311) Ring: This bulky, non-polar aliphatic ring contributes to the molecule's lipophilicity, which can affect its solubility and interactions with other molecules.

The Phenyl Group (-C₆H₅): As an aromatic substituent at the α-carbon, the phenyl group significantly impacts the molecule's electronic properties and steric hindrance. Its presence creates a stereogenic center, making the synthesis of single enantiomers a key challenge and objective. rsc.org Chiral carboxylic acids with an α-stereogenic center are crucial components of many therapeutic agents and natural products. rsc.org

The replacement of a carboxylic acid with a surrogate structure, known as a bioisostere, is a common strategy in medicinal chemistry to improve a molecule's physicochemical properties while retaining its biological activity. acs.org

Significance of Phenylated Cyclohexane Moieties in Organic Synthesis

The combination of a phenyl group and a cyclohexane ring within a single molecule is a recurring structural motif in medicinal chemistry and materials science. This framework serves as a versatile scaffold for the development of complex, three-dimensional molecules with tailored properties.

Furthermore, molecules incorporating phenylated cyclohexane or cyclohexene (B86901) structures have been synthesized and evaluated for various biological activities. For instance, certain 4-(2-phenylethyl)cyclohex-1-ene carboxylic acids have been investigated as inhibitors of human 5-alpha reductase, an enzyme implicated in benign prostatic hyperplasia. nih.gov The phenylpropionic acid substructure, in particular, is found in a wide array of biologically active compounds, making it a highly relevant template for medicinal chemists. acs.org

Historical Development of Research on Cyclohexanepropanoic Acid Derivatives

The historical study of Cyclohexanepropanoic acid, 2-phenyl- is embedded within the broader evolution of organic synthesis and the investigation of phenylalkanoic acids. While a specific timeline for this exact compound is not well-documented, its origins can be traced through the development of related chemical families.

The study of simple aromatic carboxylic acids dates back to the 16th century with the discovery of benzoic acid from gum benzoin. wikipedia.org In the 19th century, the structure of benzoic acid was determined, and its antifungal properties were discovered, laying the groundwork for the study of substituted carboxylic acids. wikipedia.org

Research into phenylalkanoic acids, which feature a phenyl group attached to an alkyl carboxylic acid chain, gained momentum as these structures were identified in natural products like plant fragrances and mammalian secretions. wikipedia.org The 2-phenylpropionic acid core, a substructure of the title compound, became particularly important in the 20th century with the development of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen and Naproxen. orgsyn.org

The synthesis of more complex derivatives, incorporating alicyclic rings like cyclohexane, represents a further step in the exploration of chemical space. A 1984 patent, for example, described a series of phenylalkanoic acid derivatives containing a cyclohexyl group for their anti-inflammatory and analgesic activities, highlighting the ongoing interest in combining these structural motifs. google.com The development of catalytic asymmetric synthesis in recent decades has been crucial for accessing specific stereoisomers of chiral α-substituted carboxylic acids, which is essential for producing advanced pharmaceutical ingredients. rsc.orgpatsnap.com

Structure

3D Structure

Properties

CAS No. |

92654-99-4 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

3-(2-phenylcyclohexyl)propanoic acid |

InChI |

InChI=1S/C15H20O2/c16-15(17)11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,16,17) |

InChI Key |

YPTQHJUSDSQFBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)CCC(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of Cyclohexanepropanoic Acid, 2 Phenyl

Elucidation of Potential Stereoisomers of Cyclohexanepropanoic Acid, 2-phenyl-

The stereoisomerism of Cyclohexanepropanoic acid, 2-phenyl- arises from the presence of chiral centers within its structure. A chiral center is a carbon atom attached to four different groups, leading to non-superimposable mirror images. In the case of this molecule, two chiral centers are identified on the cyclohexane (B81311) ring: C1 (the carbon atom to which the propanoic acid group is attached, assuming the phenyl group is at C2) and C2 (the carbon atom bearing the phenyl group). The presence of two distinct chiral centers gives rise to the possibility of multiple stereoisomers.

Enantiomeric Considerations

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For Cyclohexanepropanoic acid, 2-phenyl-, with two chiral centers, a pair of enantiomers can exist for each diastereomer. For instance, the (1R, 2R) configuration and its mirror image, the (1S, 2S) configuration, constitute an enantiomeric pair. Similarly, the (1R, 2S) and (1S, 2R) configurations form another pair of enantiomers. These enantiomers are identical in most physical properties but will rotate plane-polarized light in opposite directions.

Diastereomeric Considerations

Diastereomers are stereoisomers that are not mirror images of each other. In Cyclohexanepropanoic acid, 2-phenyl-, diastereomers arise from the different spatial arrangements of the phenyl and propanoic acid groups relative to the cyclohexane ring. These can be broadly classified as cis and trans isomers.

In the cis isomer , the phenyl and propanoic acid groups are on the same side of the cyclohexane ring. This corresponds to the (1R, 2S) and (1S, 2R) configurations.

In the trans isomer , the phenyl and propanoic acid groups are on opposite sides of the ring. This corresponds to the (1R, 2R) and (1S, 2S) configurations.

These diastereomers have distinct physical and chemical properties due to their different three-dimensional structures and intramolecular interactions.

| Stereoisomer Type | Relationship | Example Configurations |

| Enantiomers | Non-superimposable mirror images | (1R, 2R) and (1S, 2S) |

| (1R, 2S) and (1S, 2R) | ||

| Diastereomers | Stereoisomers that are not mirror images | (1R, 2R) and (1R, 2S) |

| (cis vs. trans) | (1S, 2S) and (1S, 2R) |

Conformational Isomerism of the Cyclohexane Ring in Cyclohexanepropanoic Acid, 2-phenyl-

Chair Conformation Analysis and Preferred Orientations

The chair conformation of cyclohexane has two types of substituent positions: axial (perpendicular to the approximate plane of the ring) and equatorial (in the approximate plane of the ring). Through a process called a ring flip, axial substituents can become equatorial and vice versa. Generally, conformations with bulky substituents in the equatorial position are more stable due to reduced steric hindrance.

In the case of Cyclohexanepropanoic acid, 2-phenyl-, both the phenyl and the propanoic acid groups are sterically demanding. Therefore, the most stable conformation will be the one where both of these large groups occupy equatorial positions.

Substituent Effects on Ring Conformations (Propanoic Acid and Phenyl Groups)

The preference for a substituent to occupy the equatorial position can be quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers. A larger A-value indicates a stronger preference for the equatorial position.

The phenyl group has a significant steric bulk and a correspondingly high A-value, estimated to be approximately 3.0 kcal/mol. This strong preference for the equatorial position is a dominant factor in determining the conformational equilibrium.

The propanoic acid group is also sterically demanding. While its exact A-value can vary depending on its conformation, the A-value for a carboxylic acid group (-COOH) is approximately 1.35 kcal/mol. wikipedia.org The additional ethyl group in propanoic acid would likely increase this value.

Given the larger A-value of the phenyl group, it will have a stronger driving force to occupy an equatorial position compared to the propanoic acid group.

| Substituent | Approximate A-value (kcal/mol) | Steric Preference |

| Phenyl | 3.0 | Strong preference for equatorial |

| Carboxylic Acid | 1.35 wikipedia.org | Moderate preference for equatorial |

Theoretical Studies on the Stereochemistry and Conformational Landscape of Cyclohexanepropanoic Acid, 2-phenyl-

While specific computational studies on Cyclohexanepropanoic acid, 2-phenyl- are not widely available in the literature, its stereochemical and conformational landscape can be reliably predicted using established theoretical methods. Computational chemistry techniques, such as molecular mechanics and quantum mechanics, are powerful tools for investigating the structures and energies of different stereoisomers and conformers.

A theoretical analysis would typically involve:

Building the different stereoisomers (cis and trans) of Cyclohexanepropanoic acid, 2-phenyl-.

Performing a conformational search for each stereoisomer to identify the lowest energy chair conformations, as well as any significant boat or twist-boat conformers.

Calculating the relative energies of these conformers to determine the most stable arrangements. These calculations would quantify the steric strain arising from axial substituents and gauche interactions between substituents.

Based on the principles of conformational analysis and the known A-values of similar functional groups, such theoretical studies would be expected to confirm that the most stable conformation of the trans-isomer is the diequatorial chair. For the cis-isomer, the calculations would provide a precise energy difference between the two possible chair conformations, confirming the preference for the conformer with the equatorial phenyl group. These computational approaches provide a quantitative basis for the qualitative predictions derived from fundamental stereochemical principles.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab Initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict the geometric and electronic structures of molecules. These calculations can determine the relative stabilities of different stereoisomers and conformational isomers (conformers) of Cyclohexanepropanoic acid, 2-phenyl-.

The primary stereochemical considerations for this molecule arise from the two chiral centers at C1 and C2 of the cyclohexane ring, leading to four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). Furthermore, the cyclohexane ring can exist in different conformations, with the chair form being the most stable. In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions.

For a 2-substituted cyclohexane derivative like Cyclohexanepropanoic acid, 2-phenyl-, the bulky phenyl and propanoic acid groups will have a significant influence on the conformational equilibrium. It is generally observed that bulky substituents on a cyclohexane ring prefer the equatorial position to minimize steric hindrance. msu.edulibretexts.org

Theoretical calculations for the closely related phenylcyclohexane (B48628) have been performed at various levels of theory, including HF/6-31G, B3LYP/6-311G, and MP2/6-311G*. researchgate.netnih.gov These studies consistently show that the conformer with the phenyl group in the equatorial position is more stable than the axial conformer. The calculated free energy difference (ΔG) is in excellent agreement with experimental data. nih.gov

Applying a similar computational approach to Cyclohexanepropanoic acid, 2-phenyl-, we can predict the relative energies of the different chair conformations for a given stereoisomer. For instance, for the (cis) and (trans) isomers, we can evaluate the energy difference between the diequatorial and diaxial (for trans) or axial-equatorial (for cis) arrangements. DFT calculations, such as those using the B3LYP functional with a 6-31G(d) basis set, are well-suited for this purpose.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such DFT calculations on the (1R, 2R) stereoisomer of Cyclohexanepropanoic acid, 2-phenyl-.

| Conformer | Phenyl Group Position | Propanoic Acid Group Position | Relative Energy (kcal/mol) |

| A | Equatorial | Equatorial | 0.00 |

| B | Axial | Axial | +5.8 |

This is an interactive data table. You can sort and filter the data.

The data clearly indicates that the diequatorial conformer is significantly more stable, which is the expected outcome due to the minimization of 1,3-diaxial interactions. msu.edu The energy difference of 5.8 kcal/mol represents a substantial preference for the diequatorial arrangement, meaning that at equilibrium, the vast majority of the molecules will exist in this conformation.

Molecular Dynamics Simulations for Conformational Space Exploration

While Ab Initio and DFT calculations provide static pictures of the most stable conformations, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that describes the positions and velocities of the particles.

For Cyclohexanepropanoic acid, 2-phenyl-, an MD simulation can be used to explore its conformational landscape and observe the transitions between different chair and boat conformations of the cyclohexane ring, as well as the rotation of the phenyl and propanoic acid side chains. Such simulations can reveal the flexibility of the molecule and the timescales of conformational changes. nih.gov

An MD simulation would typically be performed by placing the molecule in a simulated solvent box (e.g., water or a nonpolar solvent) and running the simulation for a period of nanoseconds to microseconds. The resulting trajectory can be analyzed to determine the population of different conformational states.

The following interactive table presents hypothetical results from a 100-nanosecond MD simulation, showing the percentage of time the molecule spends in different conformational states.

| Conformational State | Phenyl Group | Propanoic Acid Group | Population (%) |

| Diequatorial Chair | Equatorial | Equatorial | 96.5 |

| Diaxial Chair | Axial | Axial | 0.5 |

| Twist-Boat Conformations | - | - | 3.0 |

This is an interactive data table. You can sort and filter the data.

The simulation results would likely confirm the findings from the DFT calculations, showing a dominant population of the diequatorial chair conformation. nih.gov However, the MD simulation also provides information on less stable, transient conformations like the twist-boat, which can be important intermediates in the ring-flipping process. The dynamic nature of these simulations allows for a more complete understanding of the molecule's behavior in a realistic environment.

Synthetic Methodologies for Cyclohexanepropanoic Acid, 2 Phenyl and Its Precursors

Retrosynthetic Analysis of Cyclohexanepropanoic acid, 2-phenyl-

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For Cyclohexanepropanoic acid, 2-phenyl-, several disconnections can be proposed, leading to distinct synthetic strategies.

Strategy A: C1-Cα Bond Disconnection: The most straightforward disconnection breaks the bond between the cyclohexane (B81311) ring (C1) and the propanoic acid side chain. This approach identifies a 2-phenylcyclohexyl synthon and a three-carbon synthon representing the propanoic acid moiety. The 2-phenylcyclohexyl synthon could be realized as a nucleophile, such as a Grignard reagent (2-phenylcyclohexylmagnesium bromide) or an organolithium species. The corresponding three-carbon electrophile could be a molecule like propylene (B89431) oxide or an acrylate (B77674) derivative.

Strategy B: C2-Phenyl Bond Disconnection: An alternative disconnection targets the bond between the cyclohexane ring (C2) and the phenyl group. This leads to a 2-halocyclohexanepropanoic acid precursor and a phenyl nucleophile, such as phenylmagnesium bromide or an organocuprate, or a phenylboronic acid for a transition-metal-catalyzed cross-coupling reaction. This strategy is advantageous if controlling the stereochemistry of the propanoic acid side chain relative to the ring is more accessible before the introduction of the bulky phenyl group.

Strategy C: Cycloaddition Approach: A more convergent strategy involves disconnecting two C-C bonds within the cyclohexane ring itself, suggesting a [4+2] cycloaddition, or Diels-Alder reaction. wikipedia.org This powerful ring-forming reaction would construct the six-membered ring with the desired substituents or their precursors already in place. nih.govopenstax.org A potential diene/dienophile pair could be a 1-phenyl-1,3-butadiene (B73350) derivative reacting with an acrylate or a related three-carbon dienophile. This approach offers the potential for excellent control over relative stereochemistry.

These distinct retrosynthetic pathways form the basis for the various forward synthetic methodologies discussed in the following sections.

Direct Synthesis Routes to Cyclohexanepropanoic acid, 2-phenyl-

Based on the retrosynthetic analysis, several direct approaches can be envisioned for the construction of the target molecule. These routes focus on the sequential or convergent formation of the key structural features: the cyclohexane ring, the propanoic acid side chain, and the phenyl substituent.

The formation of the substituted cyclohexane core is a critical step. The Diels-Alder reaction stands out as a highly efficient method for constructing cyclohexene (B86901) derivatives, which are immediate precursors to the saturated cyclohexane ring. wikipedia.orgopenstax.org

A plausible Diels-Alder approach would involve the reaction of a phenyl-substituted diene, such as 1-phenyl-1,3-butadiene, with a dienophile that can be converted into the propanoic acid side chain. An example is the reaction with ethyl acrylate. The resulting cyclohexene adduct can then be hydrogenated to yield the saturated cyclohexane ring. The regiochemistry of the Diels-Alder reaction generally follows the "ortho-para" rule, which can be used to predict the substitution pattern of the product. wikipedia.org

Another powerful strategy for ring formation is the Robinson annulation, which involves a tandem Michael addition followed by an intramolecular aldol (B89426) condensation. tamu.edu For instance, a phenyl-substituted ketone could undergo a Michael addition to methyl vinyl ketone, and the resulting 1,5-dicarbonyl intermediate could then cyclize to form a substituted cyclohexenone. This intermediate offers multiple handles for further functionalization to install the propanoic acid side chain.

Once a suitable 2-phenylcyclohexane precursor is obtained, the propanoic acid side chain must be installed.

Grignard Reagent-Based Methods: A common and versatile method involves the use of Grignard reagents. mnstate.eduwikipedia.org Starting from 2-phenylcyclohexyl bromide, a Grignard reagent can be formed by reaction with magnesium metal. leah4sci.com This potent nucleophile can then react with various electrophiles to introduce the three-carbon chain.

Reaction with Epoxides: Reaction with propylene oxide would yield a secondary alcohol, which can then be oxidized to the corresponding carboxylic acid.

Reaction with CO2 and Chain Extension: While direct carboxylation of the Grignard reagent with CO2 yields a carboxylic acid (2-phenylcyclohexanecarboxylic acid), this introduces only one carbon. masterorganicchemistry.comlibretexts.org Subsequent chain extension steps would be required to achieve the propanoic acid moiety.

Conjugate Addition (Michael Addition): The Michael addition is a powerful C-C bond-forming reaction that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org A highly effective approach would be the conjugate addition of a 2-phenylcyclohexyl nucleophile to an acrylate derivative, such as ethyl acrylate. To favor 1,4-addition over direct 1,2-addition, organocuprates (Gilman reagents) are often employed. For example, lithium di(2-phenylcyclohexyl)cuprate could be prepared and reacted with ethyl acrylate to form the corresponding ester, which is then hydrolyzed to the target carboxylic acid. masterorganicchemistry.com

An alternative to building the ring with the phenyl group already present is to introduce it onto a pre-formed cyclohexanepropanoate scaffold.

Transition Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions provide a highly efficient means of forming aryl-C(sp²) bonds. A precursor such as ethyl 2-bromocyclohexanepropanoate could be subjected to a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a suitable base. This method is known for its high functional group tolerance and reliability.

Nucleophilic Addition to Cyclohexanones: Another route begins with a cyclohexanone (B45756) derivative. For example, the reaction of phenylmagnesium bromide with cyclohexanone yields 1-phenylcyclohexanol. Dehydration of this alcohol would provide 1-phenylcyclohexene. Subsequent functionalization at the allylic position, followed by reduction of the double bond and conversion to the propanoic acid, could lead to the target molecule. A more direct approach could involve the conjugate addition of a phenyl nucleophile (e.g., via a Gilman reagent) to a cyclohexenone bearing the propanoic acid precursor at the appropriate position.

Stereoselective Synthesis of Cyclohexanepropanoic acid, 2-phenyl-

Cyclohexanepropanoic acid, 2-phenyl- possesses at least two stereocenters (at C1 and C2 of the cyclohexane ring). The synthesis of a single stereoisomer requires the use of asymmetric synthesis methodologies. Chiral catalysts are particularly effective for this purpose, enabling the formation of enantioenriched products from achiral or racemic starting materials. acs.org

The development of chiral catalysts has revolutionized the synthesis of complex molecules, allowing for high levels of stereocontrol. mdpi.comnih.gov

Asymmetric Hydrogenation: If a synthetic route proceeds via an unsaturated intermediate, such as a 2-phenylcyclohexenepropanoic acid derivative, asymmetric hydrogenation can be employed to set the stereocenters. Chiral transition metal complexes, particularly those based on rhodium and ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), are highly effective for the enantioselective reduction of C=C double bonds. rsc.org The choice of catalyst and reaction conditions can control the facial selectivity of hydrogen addition, leading to the desired diastereomer with high enantiomeric excess. mdpi.comresearchgate.net

Asymmetric Conjugate Addition: The Michael addition can be rendered enantioselective by using a chiral catalyst. For example, the conjugate addition of a malonate derivative (as a precursor to the propanoic acid side chain) to 2-phenyl-2-cyclohexen-1-one (B183501) can be catalyzed by chiral organocatalysts (e.g., diarylprolinol silyl (B83357) ethers) or chiral metal complexes. This would establish the stereocenter at the C1 position relative to the existing phenyl group.

Asymmetric Diels-Alder Reaction: When using a cycloaddition strategy, chirality can be induced by employing a chiral Lewis acid catalyst. These catalysts coordinate to the dienophile (e.g., an acrylate), lowering its LUMO energy and shielding one of its faces. semanticscholar.org This directs the approach of the diene, resulting in the formation of a single enantiomer of the cyclohexene adduct. Subsequent transformations preserve this chirality, leading to an enantioenriched final product.

The table below summarizes findings from literature on related stereoselective transformations, illustrating the potential efficacy of these methods for the synthesis of chiral Cyclohexanepropanoic acid, 2-phenyl-.

| Reaction Type | Catalyst System | Substrate Type | Yield (%) | Stereoselectivity (ee/dr) | Reference Finding |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh-f-spiroPhos Complex | 2,6-dibenzylidene cyclohexanones | >95% | >99% ee, >20:1 dr | Provides highly efficient and stereoselective access to chiral disubstituted cyclohexanones, which are direct precursors. rsc.org |

| Asymmetric Diels-Alder | Chiral Organocatalyst (Jørgensen-Hayashi) | α,β-unsaturated aldehydes | Moderate | Good dr | Demonstrates the ability of organocatalysts to control the stereochemical outcome of cyclohexene ring formation. semanticscholar.org |

| Asymmetric Michael Addition | Chiral Organic Catalyst | α,β-unsaturated ketones | High | High ee | Enables the construction of quaternary stereocenters via conjugate addition, a key strategy for building substituted rings. organic-chemistry.org |

| Asymmetric Hydrogenation | Ru/C with Chiral Auxiliary | (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates | High | up to 96% de | Shows that hydrogenation of a substituted benzene (B151609) ring using a chiral auxiliary can achieve high diastereoselectivity. nih.gov |

Asymmetric Induction in Key Synthetic Steps

Asymmetric induction is crucial for establishing the desired stereochemistry at the chiral centers of Cyclohexanepropanoic acid, 2-phenyl-. A prominent strategy involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. One such widely used class of chiral auxiliaries is the Evans oxazolidinones. nih.gov

In a potential synthetic route, an appropriate precursor could be coupled with a chiral oxazolidinone. The steric hindrance provided by the auxiliary can then direct the diastereoselective alkylation or other bond-forming reactions to create the desired stereocenter. Following the key stereochemistry-defining step, the auxiliary can be cleaved to yield the target molecule with high optical purity. nih.gov The effectiveness of this method has been demonstrated in the synthesis of other optically active phenylpropanoic acid derivatives. nih.gov

Another powerful technique for asymmetric induction is catalytic asymmetric hydrogenation. This method employs a chiral transition-metal catalyst to deliver hydrogen atoms to a prochiral olefin in a stereoselective manner. For the synthesis of Cyclohexanepropanoic acid, 2-phenyl-, a precursor containing an acrylic acid moiety could be subjected to asymmetric hydrogenation. Chiral catalysts, often based on rhodium or ruthenium complexes with chiral phosphine ligands, have shown high efficacy in the asymmetric hydrogenation of α-substituted acrylic acids, leading to the corresponding chiral propanoic acids with excellent enantioselectivity. researchgate.netnih.gov

Diastereoselective Synthesis of Cyclohexane-Phenyl Linkage

Establishing the correct relative stereochemistry between the phenyl group and the propanoic acid side chain on the cyclohexane ring is a critical challenge. Diastereoselective synthesis aims to control the formation of the specific diastereomer of interest. One approach to achieving this is through the catalytic hydrogenation of a precursor where a chiral auxiliary guides the facial selectivity of the hydrogenation.

For instance, in the synthesis of related 2-substituted cyclohexane carboxylic acids, the hydrogenation of a substrate bearing a chiral auxiliary attached to the carboxylic acid group has been shown to proceed with high diastereoselectivity. The auxiliary shields one face of the molecule, forcing the catalyst to deliver hydrogen from the less hindered face, thereby controlling the stereochemistry of the newly formed chiral centers. nih.gov This principle can be adapted to the synthesis of Cyclohexanepropanoic acid, 2-phenyl- by designing a suitable precursor where the stereochemistry of the cyclohexane-phenyl linkage is set by a directed hydrogenation.

Optimization of Reaction Conditions and Yield for Cyclohexanepropanoic acid, 2-phenyl- Synthesis

The efficiency and selectivity of the synthesis of Cyclohexanepropanoic acid, 2-phenyl- are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, catalyst system, and reaction stoichiometry is essential to maximize the yield of the desired product and minimize the formation of unwanted side products.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly influence the outcome of stereoselective reactions. In asymmetric hydrogenations, the solvent can affect the conformation of the catalyst-substrate complex, which in turn can impact the enantioselectivity. For the hydrogenation of 1-phenyl-1,2-propanedione, a related ketone, studies have shown that solvents like dichloromethane, toluene, and ethyl acetate (B1210297) can lead to higher enantiomeric excesses compared to more interactive solvents like ethanol. abo.fi

Similarly, in the synthesis of Cyclohexanepropanoic acid, 2-phenyl- via asymmetric hydrogenation, a systematic screening of solvents would be necessary to identify the optimal medium that promotes high catalytic activity and stereoselectivity. The polarity, coordinating ability, and viscosity of the solvent are all factors that can play a role.

Catalyst Systems for Enhanced Production

The development of highly active and selective catalyst systems is paramount for the efficient synthesis of Cyclohexanepropanoic acid, 2-phenyl-. In the context of asymmetric hydrogenation, both rhodium and ruthenium-based catalysts have demonstrated remarkable performance in the synthesis of related α-substituted propionic acids. researchgate.netnih.gov

For example, rhodium complexes with chiral bisphosphine ligands are known to be highly effective for the asymmetric hydrogenation of various α-substituted acrylic acids. researchgate.net Similarly, ruthenium catalysts have been successfully employed in the diastereoselective hydrogenation of precursors to 2-methylcyclohexane carboxylic acids. nih.gov The selection of the appropriate metal and ligand combination is crucial for achieving high turnover numbers and excellent stereocontrol. The development of heterogeneous catalysts, where the catalytic complex is supported on a solid material, is also an area of interest as it can simplify product purification and catalyst recycling. caltech.edu

Below is an interactive data table summarizing the impact of different ligands on the asymmetric hydrogenation of 2-phenyl acrylic acid, a model substrate relevant to the synthesis of the target compound.

| Ligand | Conversion (%) | Enantiomeric Excess (ee %) |

| Ligand A | 95 | 92 (S) |

| Ligand B | 98 | 98 (S) |

| Ligand C | 85 | 88 (R) |

| Ligand D | 99 | 95 (S) |

This data is illustrative and based on findings for a model substrate. researchgate.net

Regiochemical Control in Functionalization Reactions

In synthetic pathways that involve the functionalization of a pre-existing cyclohexane ring, regiochemical control is essential to ensure that the desired constitutional isomer is formed. For instance, if a synthetic route involves the introduction of the propanoic acid side chain onto a phenylcyclohexane (B48628) scaffold, the reaction must be directed to the correct position.

While specific studies on the regiochemical functionalization of phenylcyclohexane to produce the target molecule are not widely available, general principles of directing group chemistry can be applied. The presence of the phenyl group can influence the reactivity of the cyclohexane ring, and by choosing appropriate reagents and reaction conditions, it may be possible to achieve regioselective functionalization. For example, in the synthesis of benzofuranones, regiochemical outcomes can be controlled by the substitution pattern on the aromatic ring. nsf.gov

Comparative Analysis of Synthetic Pathways to Cyclohexanepropanoic acid, 2-phenyl-

Several synthetic strategies can be envisioned for the preparation of Cyclohexanepropanoic acid, 2-phenyl-. A comparative analysis of these potential routes is necessary to determine the most efficient and practical approach.

One major pathway involves the asymmetric hydrogenation of a prochiral precursor , such as 2-phenyl-cyclohex-1-enepropanoic acid or a related unsaturated analog. This approach offers the potential for high atom economy and can directly establish the desired stereochemistry in a single step. The success of this route hinges on the availability of a suitable catalyst that can provide high levels of both enantioselectivity and diastereoselectivity.

A third potential strategy could involve the diastereoselective alkylation of a chiral enolate derived from a cyclohexanone precursor . This would establish the relative stereochemistry of the phenyl and a precursor to the propanoic acid side chain, followed by conversion of the ketone to the final product.

Reactivity and Chemical Transformations of Cyclohexanepropanoic Acid, 2 Phenyl

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a variety of chemical reactions, including esterification, amidation, reduction, and decarboxylation.

Esterification of Cyclohexanepropanoic acid, 2-phenyl- can be achieved through several methods, with the Fischer-Speier esterification being a common and direct approach. libretexts.orgbyjus.comorganic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. libretexts.orgbyjus.comlibretexts.org

The mechanism of Fischer esterification proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. libretexts.orgbyjus.comlibretexts.org

Table 1: Examples of Fischer Esterification Conditions

| Alcohol | Catalyst | Conditions | Product |

|---|---|---|---|

| Methanol (B129727) | H₂SO₄ (catalytic) | Reflux | Methyl 2-phenylcyclohexanepropanoate |

| Ethanol | p-TsOH (catalytic) | Reflux, Dean-Stark trap | Ethyl 2-phenylcyclohexanepropanoate |

This table presents plausible reaction conditions based on general Fischer esterification procedures.

The formation of amides from Cyclohexanepropanoic acid, 2-phenyl- involves its reaction with a primary or secondary amine. Direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid is typically activated first. Common methods for amide bond formation involve the use of coupling reagents. libretexts.orgnih.govmasterorganicchemistry.com

Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate the carboxylic acid. libretexts.orgnih.gov These reagents react with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. masterorganicchemistry.com The use of such coupling agents is central to peptide synthesis, where Cyclohexanepropanoic acid, 2-phenyl- could be incorporated into a peptide chain. nih.govuci.edubachem.com

Table 2: Common Coupling Reagents for Amidation

| Coupling Reagent | Additive (Optional) | Typical Solvent |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | N-Hydroxysuccinimide (NHS) | Dichloromethane (DCM) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Dimethylformamide (DMF) |

This table lists common reagents used for the amidation of carboxylic acids.

The carboxylic acid functionality of Cyclohexanepropanoic acid, 2-phenyl- can be reduced to a primary alcohol, 3-(2-phenylcyclohexyl)propan-1-ol. Strong reducing agents are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. libretexts.orgyoutube.com

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. libretexts.orgyoutube.comchemistrysteps.commasterorganicchemistry.com

Alternatively, borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), provides a more selective method for the reduction of carboxylic acids in the presence of other reducible functional groups like esters. libretexts.org

Table 3: Reagents for the Reduction of Carboxylic Acids

| Reagent | Solvent | Workup |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | Aqueous acid (e.g., H₂SO₄) |

This table outlines common conditions for the reduction of carboxylic acids to primary alcohols.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for Cyclohexanepropanoic acid, 2-phenyl-. Simple aliphatic carboxylic acids are generally resistant to decarboxylation. However, the presence of the 2-phenyl group can facilitate this reaction under certain conditions. For instance, oxidative decarboxylation of phenylacetic acids, which are structurally related, can be achieved using copper catalysts in the presence of oxygen to yield aldehydes or ketones. acs.orgorganic-chemistry.org Studies on the decarboxylation of phenylacetic acids have shown that the reaction can proceed via different mechanisms depending on the conditions. elsevierpure.com

A classic method for the decarboxylative halogenation of carboxylic acids is the Hunsdiecker reaction. organic-chemistry.orgyoutube.comchemistrysteps.com This reaction involves the treatment of the silver salt of the carboxylic acid with a halogen, typically bromine, to yield an alkyl or aryl halide with one less carbon atom. The reaction is believed to proceed through a radical mechanism. youtube.com While this reaction is a possibility, its efficiency can be variable.

More modern methods for decarboxylation often involve photoredox catalysis or other transition-metal-catalyzed processes, which can offer milder reaction conditions. fiveable.me

Reactions of the Cyclohexane (B81311) Ring System

The cyclohexane ring in Cyclohexanepropanoic acid, 2-phenyl- is a saturated aliphatic system and is therefore generally unreactive towards many reagents. However, the presence of the phenyl and propanoic acid substituents can influence its reactivity, particularly at the positions adjacent to these groups.

Direct electrophilic substitution on the saturated cyclohexane ring is not a feasible reaction pathway under normal conditions, as it lacks the electron-rich π-system of aromatic rings. stackexchange.comyoutube.comlibretexts.org Reactions that proceed via radical mechanisms, such as free-radical halogenation, could potentially occur but would likely lead to a complex mixture of products due to the presence of multiple C-H bonds.

Nucleophilic substitution reactions on the cyclohexane ring would require the presence of a suitable leaving group, which is absent in the parent molecule. masterorganicchemistry.comlibretexts.org Such reactions would typically be performed on a derivative of Cyclohexanepropanoic acid, 2-phenyl-, where a hydroxyl group has been introduced and converted to a better leaving group (e.g., a tosylate or a halide). The stereochemistry of the cyclohexane ring would play a crucial role in the outcome of such Sɴ2 reactions, with a strong preference for an anti-periplanar arrangement of the nucleophile and the leaving group.

Reactivity of the Phenyl Substituent

The phenyl group attached to the cyclohexane ring is a key site for various chemical transformations, particularly those involving the aromatic system.

The phenyl group of Cyclohexanepropanoic acid, 2-phenyl- can undergo electrophilic aromatic substitution (EAS) reactions. wikipedia.org The cyclohexyl group is generally considered an ortho, para-directing group due to its electron-donating inductive effect. The propanoic acid side chain, being attached to the cyclohexane ring, would have a minimal electronic effect on the phenyl ring. Therefore, electrophiles are expected to add primarily at the ortho and para positions of the phenyl ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitro substituted products. Similarly, halogenation with a halogen in the presence of a Lewis acid catalyst would result in ortho- and para-halo substituted derivatives.

In a study on the electrophilic aromatic substitution of phenyl all-cis-2,3,5,6–tetrafluorocyclohexane, it was observed that reactions such as nitration and halogenation proceeded, followed by further downstream transformations. st-andrews.ac.uk This supports the feasibility of such reactions on the phenyl ring of similar structures.

Table 2: Expected Products of Electrophilic Aromatic Substitution on Cyclohexanepropanoic acid, 2-phenyl-

| Reaction | Reagents | Major Products |

| Nitration | HNO₃, H₂SO₄ | 2-(4-nitrophenyl)cyclohexanepropanoic acid and 2-(2-nitrophenyl)cyclohexanepropanoic acid |

| Bromination | Br₂, FeBr₃ | 2-(4-bromophenyl)cyclohexanepropanoic acid and 2-(2-bromophenyl)cyclohexanepropanoic acid |

| Sulfonation | SO₃, H₂SO₄ | 4-(2-carboxyethylcyclohexyl)benzenesulfonic acid and 2-(2-carboxyethylcyclohexyl)benzenesulfonic acid |

This table is predictive, based on the general principles of electrophilic aromatic substitution on alkyl-substituted benzenes.

Beyond electrophilic substitution, the phenyl group can be functionalized through various other reactions. For example, if a nitro group is introduced via nitration, it can be subsequently reduced to an amino group, which can then be further modified. Similarly, a halogen substituent can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds.

Benzylic functionalization at the carbon atom of the cyclohexane ring attached to the phenyl group is another possibility. For instance, benzylic bromination of phenyl all-cis-2,3,5,6–tetrafluorocyclohexane has been shown to be an efficient process. st-andrews.ac.uk This suggests that the benzylic position of Cyclohexanepropanoic acid, 2-phenyl- could potentially be a site for radical-mediated functionalization.

Mechanistic Investigations of Key Reactions of Cyclohexanepropanoic acid, 2-phenyl-

Detailed mechanistic studies specifically on Cyclohexanepropanoic acid, 2-phenyl- are scarce. However, the mechanisms of the fundamental reactions it would undergo can be inferred from well-established principles of organic chemistry.

Kinetic studies provide valuable information about the rates of chemical reactions and the factors that influence them. While no specific kinetic data for reactions of Cyclohexanepropanoic acid, 2-phenyl- have been found, general principles of chemical kinetics would apply. youtube.com

For electrophilic aromatic substitution on the phenyl ring, the rate-determining step is typically the formation of the arenium ion intermediate. masterorganicchemistry.com The rate of this step is influenced by the electron density of the aromatic ring and the nature of the electrophile. The electron-donating cyclohexyl group would be expected to increase the rate of reaction compared to unsubstituted benzene (B151609).

In potential oxidation reactions, the kinetics would depend on the specific oxidant used and the reaction conditions. The mechanism could involve radical intermediates or concerted pathways, and kinetic isotope effect studies could help to elucidate the nature of the rate-determining step.

Identification of Reaction Intermediates

The study of reaction mechanisms involving Cyclohexanepropanoic acid, 2-phenyl-, particularly in transformations such as esterification, amidation, and reduction, often involves the formation of transient species known as reaction intermediates. sketchy.comresearchgate.net The identification and characterization of these intermediates are crucial for understanding the reaction pathway and optimizing reaction conditions. While often having short lifetimes and existing in low concentrations, their presence can be inferred and in some cases directly observed through various analytical techniques. nih.gov

A common intermediate in nucleophilic acyl substitution reactions of carboxylic acids like Cyclohexanepropanoic acid, 2-phenyl-, is the tetrahedral intermediate . sketchy.comresearchgate.net This species is formed when a nucleophile, such as an alcohol in an esterification reaction, attacks the electrophilic carbonyl carbon of the carboxylic acid. sketchy.com This results in a temporary tetrahedral arrangement around the carbonyl carbon before the elimination of a leaving group, typically water, to form the final product. sketchy.com

In the context of an acid-catalyzed esterification of Cyclohexanepropanoic acid, 2-phenyl- with an alcohol (R-OH), the reaction proceeds through a protonated tetrahedral intermediate. The initial step involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by the alcohol leads to the formation of the tetrahedral intermediate. sketchy.com

Table 1: Postulated Intermediates in the Esterification of Cyclohexanepropanoic acid, 2-phenyl-

| Reaction Step | Intermediate Structure | Description |

| Carbonyl Activation | Protonated Carbonyl | The carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. |

| Nucleophilic Attack | Tetrahedral Intermediate | The alcohol molecule attacks the activated carbonyl carbon, forming a transient tetrahedral species with a positive charge on the incoming alcohol's oxygen. |

| Proton Transfer | Neutral Tetrahedral Intermediate | A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a better leaving group (water). |

| Elimination | Protonated Ester | The intermediate collapses, eliminating a molecule of water and forming a protonated ester. |

| Deprotonation | Ester | The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. |

The direct detection of these intermediates is challenging due to their instability. However, their existence is supported by kinetic studies and computational modeling. In some cases, low-temperature spectroscopic techniques can be employed to trap and observe these transient species.

Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions is essential for understanding kinetics, optimizing yields, and ensuring reaction completion. Several spectroscopic techniques are invaluable for monitoring the transformation of Cyclohexanepropanoic acid, 2-phenyl- into its various derivatives. openaccessjournals.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring reactions involving carboxylic acids due to the distinct vibrational frequencies of the functional groups involved. libretexts.orgacs.orgacs.org The progress of a reaction, such as an esterification, can be followed by observing the disappearance of the characteristic broad O-H stretch of the carboxylic acid (typically in the 2500-3300 cm⁻¹ region) and the appearance of new bands corresponding to the product. libretexts.org The carbonyl (C=O) stretching frequency also provides valuable information; the C=O stretch of the carboxylic acid (around 1710 cm⁻¹) will be replaced by the C=O stretch of the ester product (typically around 1735-1750 cm⁻¹). libretexts.orgoregonstate.edu

Table 2: Key FTIR Absorption Bands for Monitoring Esterification of Cyclohexanepropanoic acid, 2-phenyl-

| Functional Group | Wavenumber (cm⁻¹) | Appearance/Disappearance |

| Carboxylic Acid O-H | 2500-3300 (broad) | Disappearance |

| Carboxylic Acid C=O | ~1710 | Disappearance |

| Ester C=O | ~1735-1750 | Appearance |

| Ester C-O | ~1000-1300 | Appearance |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, offers detailed structural information and can be used for quantitative analysis of reaction mixtures over time. nih.govthermofisher.comacs.org For the reaction of Cyclohexanepropanoic acid, 2-phenyl-, the disappearance of the acidic proton signal of the carboxyl group in ¹H NMR (typically a broad singlet around 10-13 ppm) is a clear indicator of the reaction's progress. libretexts.org Concurrently, new signals corresponding to the protons of the alcohol moiety in the newly formed ester will appear. nih.gov

In ¹³C NMR, the chemical shift of the carbonyl carbon is sensitive to its electronic environment. The carbonyl carbon of the carboxylic acid (around 175-185 ppm) will be replaced by the signal for the ester carbonyl carbon (around 170-175 ppm). libretexts.org

Table 3: Representative ¹H NMR Chemical Shift Changes for Esterification

| Proton | Starting Material (ppm) | Product (Ester) (ppm) |

| Carboxylic Acid -COOH | 10-13 | - |

| Alcohol -OH | Variable | - |

| Protons adjacent to ester oxygen (-OCH₂R) | - | 3.5-4.5 |

Other Spectroscopic Techniques

UV-Visible Spectroscopy: While the core structure of Cyclohexanepropanoic acid, 2-phenyl- does not have a strong chromophore in the UV-Vis region, this technique can be useful if a reactant or product possesses a UV-active group, allowing for concentration monitoring. openaccessjournals.com

Mass Spectrometry: Mass spectrometry can be used to identify the products and any stable intermediates by analyzing the mass-to-charge ratio of the ions in the reaction mixture. It is particularly useful for confirming the molecular weight of the final product. acs.org

By employing these spectroscopic methods, researchers can gain a comprehensive understanding of the reactivity and chemical transformations of Cyclohexanepropanoic acid, 2-phenyl-.

Advanced Spectroscopic Characterization of Cyclohexanepropanoic Acid, 2 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. For Cyclohexanepropanoic acid, 2-phenyl-, a combination of one-dimensional and two-dimensional NMR techniques would be essential for a complete structural assignment.

High-Resolution ¹H NMR and ¹³C NMR for Structural Assignment

¹H NMR (Proton NMR) spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The protons on the phenyl group would appear in the downfield region, typically between 7.0 and 7.5 ppm. The splitting pattern would depend on the substitution pattern but would likely be a complex multiplet.

Carboxylic Acid Proton: The acidic proton of the carboxyl group would be a broad singlet, appearing far downfield, generally above 10 ppm.

Aliphatic Protons: The protons on the cyclohexane (B81311) ring and the propanoic acid chain would resonate in the upfield region, typically between 1.0 and 3.0 ppm. The proton on the carbon bearing the phenyl group (C2) would likely be the most downfield of the aliphatic protons due to the deshielding effect of the aromatic ring.

¹³C NMR (Carbon-13 NMR) spectroscopy would reveal the number of chemically distinct carbon atoms in the molecule.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon: The carbon of the carboxylic acid group would be the most downfield signal, expected in the range of 170-180 ppm.

Aromatic Carbons: The carbons of the phenyl ring would appear between 125 and 150 ppm. The carbon attached to the cyclohexane ring (ipso-carbon) would have a distinct chemical shift.

Aliphatic Carbons: The carbons of the cyclohexane ring and the propanoic acid chain would resonate in the upfield region, typically between 20 and 60 ppm.

Hypothetical ¹H and ¹³C NMR Data Table:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (s, 1H) | ~175 |

| Phenyl (-C₆H₅) | 7.1-7.4 (m, 5H) | 125-145 |

| CH attached to Phenyl | 2.5-3.0 (m, 1H) | 45-55 |

| Propanoic CH₂ | 1.8-2.5 (m, 2H) | 30-40 |

| Cyclohexane CH₂ | 1.0-2.0 (m, 10H) | 25-35 |

Note: This table is predictive and based on general chemical shift ranges for similar functional groups.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Cross-peaks in the COSY spectrum would connect coupled protons, allowing for the tracing of the spin systems within the cyclohexane ring and the propanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak would link a specific proton signal to the carbon signal it is attached to, providing a definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is invaluable for establishing connectivity across quaternary carbons (like the ipso-carbon of the phenyl ring and the carbonyl carbon) and for linking the different fragments of the molecule together.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly important for determining the stereochemistry of the molecule, such as the relative orientation of the phenyl group and the propanoic acid substituent on the cyclohexane ring (cis or trans).

Dynamic NMR Studies for Conformational Exchange

The cyclohexane ring is known to undergo conformational exchange, primarily through a chair-chair interconversion. The substituents on the ring can influence the rate of this exchange and the equilibrium between different chair conformations. Dynamic NMR studies, which involve recording spectra at different temperatures, could be used to study these conformational dynamics. At low temperatures, the exchange might be slow enough on the NMR timescale to observe separate signals for axial and equatorial protons, while at higher temperatures, these signals would coalesce into an average signal.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Strong and very broad due to hydrogen bonding. |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, characteristic carbonyl stretch. |

| C-H (Aromatic) | 3000-3100 | Medium to weak stretches. |

| C-H (Aliphatic) | 2850-2960 | Strong stretches. |

| C=C (Aromatic) | 1450-1600 | Medium to weak ring stretching vibrations. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

Expected Mass Spectrometric Features:

Molecular Ion Peak (M⁺): The mass spectrometer would detect the molecular ion, which corresponds to the molecular weight of Cyclohexanepropanoic acid, 2-phenyl-.

Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation. Common fragmentation pathways would include the loss of the carboxyl group, cleavage of the propanoic acid side chain, and fragmentation of the cyclohexane ring. The phenyl group would likely give rise to characteristic aromatic fragment ions.

Hypothetical Fragmentation Table:

| m/z Value | Possible Fragment |

| [M]+ | Molecular Ion |

| [M-45]+ | Loss of -COOH |

| [M-73]+ | Loss of -CH₂CH₂COOH |

| 91 | Tropylium ion (from the phenyl group) |

| 77 | Phenyl cation |

Chiroptical Spectroscopy

Since Cyclohexanepropanoic acid, 2-phenyl- possesses stereocenters, it is a chiral molecule. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), could be used to study its stereochemical properties. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms and could be used to determine the absolute configuration of the enantiomers, often through comparison with theoretical calculations.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Enantiomeric Excess Determination

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques fundamental to the study of chiral molecules. ORD measures the variation in the angle of rotation of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org For a molecule to be CD active, it must be chiral and absorb light in the spectral region being measured.

The primary application of these techniques in the context of Cyclohexanepropanoic acid, 2-phenyl-, is the determination of enantiomeric excess (e.e.). The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers in a sample. A pure sample of one enantiomer will exhibit a maximum CD signal, while a racemic mixture (equal amounts of both enantiomers) will be CD silent.

Table 1: Illustrative Correlation of CD Signal with Enantiomeric Excess (e.e.) This table is a hypothetical representation to illustrate the principle.

| Sample ID | Known e.e. (%) of (S)-enantiomer | CD Signal (mdeg) at λmax |

| 1 | 100 | +15.2 |

| 2 | 75 | +11.4 |

| 3 | 50 | +7.6 |

| 4 | 25 | +3.8 |

| 5 | 0 (Racemic) | 0.0 |

| 6 | -50 | -7.6 |

| 7 | -100 (Pure R) | -15.2 |

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov As an extension of standard infrared (IR) spectroscopy, VCD provides crucial information about the stereochemistry of a chiral molecule in solution, making it an indispensable tool for determining the absolute configuration (AC) of molecules like Cyclohexanepropanoic acid, 2-phenyl-. americanlaboratory.com

The determination of AC by VCD involves a synergistic approach combining experimental measurement with theoretical calculation. nih.govschrodinger.com The process is as follows:

Experimental Spectrum: The VCD spectrum of the chiral sample is measured using a specialized VCD spectrometer.

Computational Modeling: The three-dimensional structure of one enantiomer (e.g., the R-enantiomer) of the molecule is modeled using computational chemistry methods. A conformational search is performed to identify the most stable, low-energy conformers.

Spectrum Calculation: For the ensemble of low-energy conformers, the theoretical VCD spectrum is calculated using ab initio or Density Functional Theory (DFT) methods. nih.gov

Comparison: The experimentally measured VCD spectrum is compared to the theoretically calculated spectrum. If the spectra show a good correlation (i.e., matching signs and relative intensities of the VCD bands), the absolute configuration of the sample is confidently assigned as the one used in the calculation. schrodinger.comuit.no If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration.

This technique is particularly valuable because it does not require crystallization of the compound, which is a prerequisite for X-ray crystallography, another common method for AC determination. nih.gov The sensitivity of VCD to subtle conformational changes also provides a deeper understanding of the molecule's solution-state structure. schrodinger.com

Table 2: Illustrative Comparison of Experimental and Calculated VCD Data for Absolute Configuration Assignment This table is a hypothetical representation to illustrate the principle for a target molecule.

| Experimental VCD (cm-1) | Experimental Sign | Calculated VCD for (R)-enantiomer (cm-1) | Calculated Sign | Assignment |

| 1715 | + | 1712 | + | C=O Stretch |

| 1450 | - | 1455 | - | CH2 Bend |

| 1280 | + | 1275 | + | C-O Stretch |

| 1150 | + | 1152 | + | C-C Stretch |

| 1080 | - | 1085 | - | C-H Bend |

Advanced hyphenated techniques (e.g., GC-MS for reaction mixture analysis)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is a prime example and a powerful tool for analyzing the synthesis of Cyclohexanepropanoic acid, 2-phenyl-. thepharmajournal.com This technique allows for the separation, identification, and quantification of the various components within a reaction mixture.

In a typical GC-MS analysis, the reaction mixture is injected into the gas chromatograph. The components of the mixture are vaporized and separated as they travel through a long, thin capillary column. glsciences.eu Separation is based on differences in boiling points and affinities for the column's stationary phase. As each component exits the column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge (m/z) ratio, producing a mass spectrum that serves as a unique "fingerprint" for the compound. researchgate.net

The utility of GC-MS in the context of synthesizing Cyclohexanepropanoic acid, 2-phenyl- includes:

Reaction Monitoring: Tracking the disappearance of starting materials and the appearance of the desired product over time to optimize reaction conditions.

Purity Assessment: Determining the purity of the final product by detecting and identifying any residual reactants or byproducts.

Byproduct Identification: Elucidating the structure of unexpected side products, which can provide valuable insight into the reaction mechanism.

For a compound like Cyclohexanepropanoic acid, 2-phenyl-, it may be necessary to perform a derivatization step (e.g., esterification of the carboxylic acid) to increase its volatility and thermal stability, making it more amenable to GC analysis. researchgate.net

Table 3: Hypothetical GC-MS Data for a Reaction Mixture in the Synthesis of Cyclohexanepropanoic acid, 2-phenyl- methyl ester This table is a hypothetical representation to illustrate the principle.

| Retention Time (min) | Key m/z fragments | Tentative Identification |

| 8.5 | 104, 77, 51 | Phenylcyclohexane (B48628) (starting material) |

| 12.2 | 131, 103, 77 | Unreacted intermediate |

| 15.8 | 246, 161, 91, 59 | Cyclohexanepropanoic acid, 2-phenyl-, methyl ester (Product) |

| 17.1 | 260, 161, 105 | Isomeric byproduct |

Theoretical and Computational Studies on Cyclohexanepropanoic Acid, 2 Phenyl

Quantum Chemical Calculations of Electronic Structure

Frontier Molecular Orbital Analysis

No published data available.

Electrostatic Potential Mapping

No published data available.

Reaction Mechanism Elucidation via Computational Chemistry

Transition State Characterization

No published data available.

Energy Profile Determination for Key Synthetic Steps

No published data available.

Molecular Modeling of Intermolecular Interactions

No published data available.

Hydrogen Bonding Networks Involving the Carboxylic Acid

The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen and the hydroxyl oxygen). This dual nature enables the formation of robust and highly directional hydrogen bonds, which are fundamental in the supramolecular assembly of carboxylic acids.

In the case of Cyclohexanepropanoic acid, 2-phenyl-, the carboxylic acid moiety is expected to be the primary site for hydrogen bonding. In the solid state, carboxylic acids commonly form centrosymmetric dimers, where two molecules are linked by a pair of O—H···O hydrogen bonds between their carboxyl groups. This creates a stable eight-membered ring motif.

Computational studies on simple carboxylic acids have quantified the strength of these interactions. The stability of such dimers is a result of the cooperative nature of the two hydrogen bonds. Beyond dimerization, more extended hydrogen-bonding networks, such as catemers (chains), can also occur, although the dimeric form is often energetically favored for simple monocarboxylic acids. The presence of the bulky 2-phenylcyclohexyl substituent may influence the steric accessibility of the carboxylic acid group, potentially favoring certain hydrogen-bonding patterns over others in the crystal lattice.

Table 1: Theoretical Hydrogen Bond Parameters for Carboxylic Acid Dimers

| Interaction Type | Typical Distance (O···O) (Å) | Typical Bond Energy (kcal/mol per H-bond) |

| O—H···O | 2.6 - 2.8 | 5 - 8 |

Note: The values presented are generalized from computational studies on various carboxylic acids and may vary for Cyclohexanepropanoic acid, 2-phenyl-.

π-Stacking Interactions of the Phenyl Group

The phenyl group in Cyclohexanepropanoic acid, 2-phenyl- introduces the possibility of π-stacking interactions. These are attractive, non-covalent interactions that occur between aromatic rings. The electron-rich π-system of the phenyl group can interact with other aromatic rings or with other π-systems.

There are several geometries for π-stacking interactions, including:

Face-to-face: Where the two aromatic rings are parallel to each other. This arrangement can be offset to reduce electrostatic repulsion.

Edge-to-face (T-shaped): Where a C-H bond of one aromatic ring points towards the face of the other. This is often an electrostatically favorable interaction.

Interestingly, research comparing phenyl and cyclohexyl groups has shown that aliphatic-aromatic interactions can be surprisingly strong. researchgate.net In some cases, the interaction between a cyclohexyl group and a phenyl group can be comparable to or even stronger than a phenyl-phenyl interaction. researchgate.netnih.gov This suggests that in addition to phenyl-phenyl π-stacking, interactions between the phenyl group of one molecule and the cyclohexyl group of another could also play a role in the solid-state structure of Cyclohexanepropanoic acid, 2-phenyl-.

Table 2: Comparison of Theoretical Stacking Interaction Energies

| Interacting Groups | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Benzene (B151609) - Benzene | π-π Stacking (Parallel Displaced) | -2.84 |

| Benzene - Cyclohexane (B81311) | Aliphatic-Aromatic Stacking | -3.27 |

Source: Data generalized from high-level ab initio calculations. researchgate.net

The interplay between the strong, directional hydrogen bonding of the carboxylic acid and the weaker, but significant, π-stacking and aliphatic-aromatic interactions of the phenyl and cyclohexyl groups would ultimately determine the molecular arrangement of Cyclohexanepropanoic acid, 2-phenyl- in the solid state.

Derivatives and Analogs of Cyclohexanepropanoic Acid, 2 Phenyl

Synthesis of Functionalized Cyclohexanepropanoic acid, 2-phenyl- Derivatives

The synthesis of functionalized derivatives of Cyclohexanepropanoic acid, 2-phenyl- can be systematically approached by modifying its three main structural components: the carboxylic acid group, the phenyl ring, and the cyclohexane (B81311) ring.

Modifications of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can be converted into a wide array of other functionalities, thereby altering the compound's physicochemical properties such as acidity, polarity, and ability to act as a hydrogen bond donor or acceptor.

Standard organic synthesis methodologies can be employed for these transformations. For instance, esterification can be achieved by reacting the parent acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol. Amide derivatives can be synthesized by activating the carboxylic acid, for example with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), and then reacting it with a primary or secondary amine. scientific-publications.net The synthesis of ketoprofen (B1673614) amides from its corresponding carboxylic acid is a well-documented example of this type of transformation. scientific-publications.net

Furthermore, the carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then serve as a precursor for the synthesis of ethers or be further oxidized to an aldehyde.

Another approach involves the replacement of the carboxylic acid group with non-classical bioisosteres. For example, studies on prostaglandin (B15479496) F2α analogs have shown that the carboxylic acid can be substituted with hydroxyl or methoxy (B1213986) groups, leading to compounds with unique biological activity profiles. nih.gov

A summary of potential modifications of the carboxylic acid group is presented in the table below.

| Starting Material | Reagents and Conditions | Product Functional Group |

| Carboxylic Acid | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester |

| Carboxylic Acid | Thionyl chloride (SOCl₂), then Amine | Amide |

| Carboxylic Acid | N,N'-Dicyclohexylcarbodiimide (DCC), Amine | Amide |

| Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol |

Substitutions on the Phenyl Ring

Introducing substituents onto the phenyl ring can significantly influence the electronic and steric properties of the molecule. Electrophilic aromatic substitution reactions are a common strategy to achieve this. Depending on the directing effects of the existing alkyl substituent on the ring, functional groups such as nitro, halogen, or acyl groups can be introduced at specific positions (ortho, meta, or para).

For instance, nitration using a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group at the ortho and para positions. These nitro derivatives can be subsequently reduced to amino groups, which can be further functionalized. Halogenation can be achieved using elemental halogens in the presence of a Lewis acid catalyst.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be employed to form new carbon-carbon bonds on the phenyl ring, allowing for the introduction of a wide variety of substituents. The synthesis of 2-phenylpropionic acid derivatives with various substituents on the phenyl ring has been reported, showcasing the feasibility of these synthetic strategies. nih.gov

The table below outlines some common electrophilic aromatic substitution reactions applicable to the phenyl ring.

| Reaction Type | Reagents | Typical Substituent Introduced |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Halogenation | X₂ (X=Cl, Br), Lewis Acid (e.g., FeX₃) | -X |

| Friedel-Crafts Acylation | Acyl halide, Lewis Acid (e.g., AlCl₃) | -C(O)R |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis Acid (e.g., AlCl₃) | -R |

Functionalization of the Cyclohexane Ring

Modifying the saturated cyclohexane ring presents a greater challenge compared to the aromatic phenyl ring. However, recent advances in C-H functionalization chemistry have opened up new possibilities. Palladium-catalyzed transannular C-H arylation of cycloalkane carboxylic acids has been demonstrated as a method to introduce aryl groups at specific positions on the cycloalkane ring, overriding the typically favored proximal C-H activation. nih.gov This methodology could potentially be applied to introduce substituents onto the cyclohexane ring of Cyclohexanepropanoic acid, 2-phenyl-.

Free-radical halogenation can also be used to introduce a halogen atom onto the cyclohexane ring, which can then be subjected to nucleophilic substitution or elimination reactions to introduce other functional groups. The conformational preferences of the cyclohexane ring will play a crucial role in determining the regioselectivity and stereoselectivity of these reactions. nih.gov

Stereochemical Purity and Stability of Derivatives

Cyclohexanepropanoic acid, 2-phenyl- possesses multiple stereocenters, leading to the possibility of several stereoisomers. The synthesis of derivatives must therefore consider the control of stereochemistry to obtain enantiomerically or diastereomerically pure compounds. The use of chiral starting materials or chiral catalysts in the synthetic route is essential for achieving high stereochemical purity. For example, patents describing the synthesis of cyclohexane carboxamide derivatives highlight the importance of controlling the stereochemistry at key positions to obtain a substantially pure diastereomer. google.com

Structure-Reactivity Relationships in Cyclohexanepropanoic acid, 2-phenyl- Analogs

The systematic synthesis of derivatives of Cyclohexanepropanoic acid, 2-phenyl- allows for the exploration of structure-reactivity relationships. By modifying specific parts of the molecule and evaluating the resulting changes in chemical reactivity or biological activity, it is possible to gain insights into the role of each structural component.

For instance, a study on a series of 2-phenylpropionic acid derivatives revealed that certain substitutions on the phenyl ring led to compounds with dual cyclooxygenase (COX) inhibitory and antibacterial activity. nih.gov This demonstrates how modifications to the aromatic ring can impact biological function. Similarly, altering the carboxylic acid group, as seen in prostaglandin analogs where its replacement with a hydroxyl or methoxy group resulted in a different pharmacological profile, underscores the importance of this functional group for biological interactions. nih.gov

By creating a library of analogs with systematic variations in the carboxylic acid group, the phenyl ring substituents, and the functionalization of the cyclohexane ring, it would be possible to develop a comprehensive understanding of the structure-reactivity landscape for this class of compounds.

Analytical Methodologies for Research on Cyclohexanepropanoic Acid, 2 Phenyl

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatography is a cornerstone for the analysis of Cyclohexanepropanoic acid, 2-phenyl-, providing powerful means to assess its purity and resolve its isomeric forms. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques, each with its own set of advantages. For the specific challenge of separating enantiomers, Chiral Chromatography is indispensable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like Cyclohexanepropanoic acid, 2-phenyl-. It offers high resolution and sensitivity for both purity assessment and the separation of diastereomers if applicable.